オクタデカ-10,12-ジエン酸

説明

Octadeca-10,12-dienoic acid, also known as octadecadienoic acid, is a polyunsaturated fatty acid (PUFA) found in various plant and animal sources. It is a polyunsaturated fatty acid with two double bonds located at the 10th and 12th carbon atoms. Octadeca-10,12-dienoic acid has been studied extensively for its potential health benefits, as well as its potential as a dietary supplement and therapeutic agent.

科学的研究の応用

アセチルCoAカルボキシラーゼ阻害剤

オクタデカ-10,12-ジエン酸は、脂肪酸代謝において重要な役割を果たす酵素であるアセチルCoAカルボキシラーゼの強力な阻害剤として同定されています . これらの化合物のIC50値はそれぞれ1.4×10-6 Mおよび1.5×10-6 Mであり、その活性は一般的な脂肪酸自体の約60倍高くなっています .

生物活性分子の合成

オクタデカ-10,12-ジエン酸は、生物活性分子の合成のための前駆体として作用し、医薬品および農業研究において価値があります.

抗癌活性

オクタデカ-10,12-ジエン酸の異性体である(10E,12Z)-オクタデカ-10,12-ジエン酸は、抗癌活性を示しています。 胃腺癌細胞(SGC-7901)において、増殖、核分裂、コロニー形成、および細胞DNA合成を阻害します .

PPAR αの活性化

(10E,12Z)-オクタデカ-10,12-ジエン酸は、脂質およびグルコース代謝に関与する遺伝子の発現を調節するタンパク質であるPPAR αを活性化します .

脂肪細胞分化の阻害

(10E,12Z)-オクタデカ-10,12-ジエン酸は脂肪細胞分化を阻害し、肥満や代謝症候群の研究に影響を与える可能性があります .

抗酸化および抗腫瘍活性

(10E,12Z)-オクタデカ-10,12-ジエン酸とその下流代謝産物は、さまざまな抗酸化および抗腫瘍活性を有しています .

共役リノール酸の合成

(Z,Z)-オクタデカ-10,12-ジエン酸は、(Z)-1-ブロモヘプト-1-エンを保護されたウンデク-10-イン-1-オールとカップリングすることにより合成されました。得られたエニン系の三重結合の立体選択的ヒドロゲン化の後、脱保護を行うと(Z,ZZ)-オクタデカ-10,12-ジエノールが得られます。 後者は対応する酸に容易に酸化できます .

経口有効性

(10E,12Z)-オクタデカ-10,12-ジエン酸は経口的に有効であり、経口薬物送達システムにおける潜在的な用途を示唆しています .

作用機序

Target of Action

Octadeca-10,12-dienoic acid, also known as (10E,12Z)-octadecadienoic acid, primarily targets Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a putative aminooxidase . PPARα is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism, inflammation, and other processes .

Mode of Action

Octadeca-10,12-dienoic acid activates PPARα and inhibits adipocyte differentiation . Adipocytes are cells specialized in storing energy as fat. By inhibiting their differentiation, Octadeca-10,12-dienoic acid can potentially influence body weight and fat distribution .

Biochemical Pathways

The compound is involved in the fatty acid metabolism pathway. It is transported into the mitochondria with the help of carnitine palmitoyltransferase 1 (CPT1), which converts it into a form that can be transported into the mitochondrial matrix . Once inside the mitochondria, it undergoes beta-oxidation, a process that breaks down fatty acids to produce energy .

Pharmacokinetics

It is known that the compound is effective when administered orally .

Result of Action

Octadeca-10,12-dienoic acid and its downstream metabolites have various antioxidant and antitumor activities . For instance, it has been shown to inhibit the proliferation, nuclear division, colony formation, and cellular DNA synthesis in gastric adenocarcinoma cells (SGC-7901), demonstrating its anticancer activity .

生化学分析

Biochemical Properties

Octadeca-10,12-dienoic acid is known to interact with several enzymes and proteins. It activates Peroxisome proliferator-activated receptor alpha (PPARα) and inhibits adipocyte differentiation . The beta oxidation of Octadeca-10,12-dienoic acid occurs in four steps, involving long chain acyl-CoA dehydrogenase .

Cellular Effects

Octadeca-10,12-dienoic acid has been shown to have significant effects on various types of cells and cellular processes. It can inhibit the proliferation, nuclear division, colony formation, and DNA synthesis of gastric adenocarcinoma cells (SGC-7901), demonstrating its anticancer activity .

Molecular Mechanism

The molecular mechanism of Octadeca-10,12-dienoic acid involves its interaction with PPARα, leading to the inhibition of adipocyte differentiation . It also has various antioxidant and antitumor activities, which are attributed to its downstream metabolites .

Temporal Effects in Laboratory Settings

It is known that Octadeca-10,12-dienoic acid is effective orally .

Metabolic Pathways

Octadeca-10,12-dienoic acid is involved in the beta oxidation pathway. It is the substrate for a long chain acyl-CoA dehydrogenase, which catalyzes the dehydrogenation of Octadeca-10,12-dienoic acid, creating a double bond between the alpha and beta carbons .

Transport and Distribution

The transport of Octadeca-10,12-dienoic acid into the mitochondria requires carnitine palmitoyltransferase 1 (CPT1), which converts Octadeca-10,12-dienoic acid into Octadeca-10,12-dienoylcarnitine, which gets transported into the mitochondrial matrix .

Subcellular Localization

The subcellular localization of Octadeca-10,12-dienoic acid is primarily in the mitochondria, where it undergoes beta oxidation .

特性

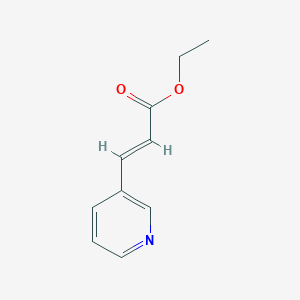

IUPAC Name |

(10E,12E)-octadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZMAHZJGSBKD-BLHCBFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282338 | |

| Record name | trans-10-trans-12-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072-36-2 | |

| Record name | trans-10-trans-12-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-10-trans-12-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (Z,Z)-octadeca-10,12-dienoic acid in the context of functional foods?

A1: (Z,Z)-Octadeca-10,12-dienoic acid, commonly referred to as linoleic acid, has been identified as a major component of Basidiomycetes-X (BDM-X), also known as Shirayukidake, a mushroom recognized for its potential health benefits []. While the specific mechanisms of action of BDM-X and its constituents are still under investigation, the presence of linoleic acid contributes to its nutritional value. Linoleic acid is an essential omega-6 fatty acid, meaning it is crucial for human health but cannot be produced by the body and must be obtained through diet.

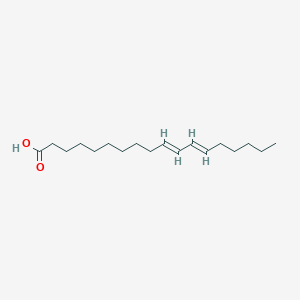

Q2: How was (Z,Z)-octadeca-10,12-dienoic acid synthesized in the lab?

A2: Researchers achieved the synthesis of (Z,Z)-octadeca-10,12-dienoic acid by coupling (Z)-1-bromohept-1-ene with a protected form of undec-10-yne-1-ol []. This reaction formed an enyne system containing a triple bond. A crucial step involved the stereoselective hydrogenation of this triple bond, ensuring the desired (Z,Z) configuration in the final product. Deprotection and subsequent oxidation of the resulting (Z,Z)-octadeca-10,12-dienol yielded the target compound, (Z,Z)-octadeca-10,12-dienoic acid.

Q3: Besides being a component of BDM-X, has (Z,Z)-octadeca-10,12-dienoic acid been identified in other contexts related to food science?

A3: Yes, (Z,Z)-octadeca-10,12-dienoic acid, specifically its oxidized form, (9Z,11E)-13-oxo-octadeca-9,11-dienoic acid, was among the lipid oxidation products found to contribute to the bitter off-taste in pea protein isolates []. This finding is essential for developing strategies to improve the palatability of plant-based protein sources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。